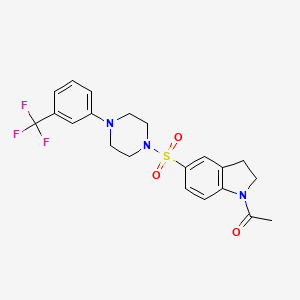

LpxH-IN-AZ1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

LpxH-IN-AZ1 ist eine Sulfonylpiperazin-Verbindung, die als potenter Inhibitor des Enzyms UDP-2,3-Diacylglucosaminpyrophosphat-Hydrolase wirkt, allgemein bekannt als LpxH. Dieses Enzym ist essentiell für die Biosynthese von Lipid A, einem kritischen Bestandteil der äußeren Membran von gramnegativen Bakterien. This compound hat eine signifikante antimikrobielle Aktivität gezeigt, insbesondere gegen Klebsiella pneumoniae und Escherichia coli .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von LpxH-IN-AZ1 umfasst mehrere Schritte, beginnend mit der Herstellung des Sulfonylpiperazin-Kerns. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid und Katalysatoren, um die Bildung der gewünschten Verbindung zu erleichtern. Das Endprodukt wird mit Techniken wie Säulenchromatographie gereinigt, um eine hohe Reinheit zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Kosteneffektivität optimiert und beinhaltet häufig automatisierte Systeme zur Überwachung und Steuerung von Reaktionen. Der Einsatz von Hochdurchsatz-Reinigungsmethoden gewährleistet die gleichbleibende Qualität des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen: LpxH-IN-AZ1 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Diese Reaktionen werden durch gängige Reagenzien wie Halogenierungsmittel und Nukleophile erleichtert .

Häufige Reagenzien und Bedingungen: Die typischen Reagenzien, die in Reaktionen mit this compound verwendet werden, umfassen Halogenierungsmittel wie Brom und Nukleophile wie Amine. Die Reaktionen werden üblicherweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit this compound entstehen, sind substituierte Derivate der ursprünglichen Verbindung. Diese Derivate weisen oft eine verbesserte biologische Aktivität und verbesserte pharmakokinetische Eigenschaften auf .

Wissenschaftliche Forschungsanwendungen

LpxH-IN-AZ1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeugverbindung verwendet, um die Hemmung von LpxH und seine Auswirkungen auf die Lipid-A-Biosynthese zu untersuchen. In der Biologie dient es als wertvolle Sonde zur Untersuchung der Rolle von Lipid A in der bakteriellen Physiologie. In der Medizin wird this compound als potenzielles Antibiotikum zur Behandlung von Infektionen, die durch gramnegative Bakterien verursacht werden, untersucht. In der Industrie wird es bei der Entwicklung neuer antimikrobieller Mittel und als Referenzverbindung in Qualitätskontrollprozessen eingesetzt .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die aktive Stelle des Enzyms LpxH bindet und so dessen Aktivität hemmt. Diese Hemmung stört die Biosynthese von Lipid A, was zur Anhäufung toxischer Zwischenprodukte in der bakteriellen Innenmembran führt. Die daraus resultierende Störung der bakteriellen Zellhülle führt letztendlich zum Zelltod. Die molekularen Ziele von this compound umfassen die aktiven Stellenreste von LpxH, die für seine enzymatische Aktivität entscheidend sind .

Wirkmechanismus

LpxH-IN-AZ1 exerts its effects by binding to the active site of the enzyme LpxH, thereby inhibiting its activity. This inhibition disrupts the biosynthesis of lipid A, leading to the accumulation of toxic intermediates in the bacterial inner membrane. The resulting disruption of the bacterial cell envelope ultimately leads to cell death. The molecular targets of this compound include the active site residues of LpxH, which are critical for its enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

LpxH-IN-AZ1 ist unter den LpxH-Inhibitoren einzigartig aufgrund seiner starken Aktivität und seiner günstigen pharmakokinetischen Eigenschaften. Zu ähnlichen Verbindungen gehören andere Sulfonylpiperazinderivate, die ebenfalls LpxH angreifen, wie z. B. JEDI-852. This compound hat eine überlegene Wirksamkeit bei der Hemmung von LpxH und eine höhere Stabilität in biologischen Systemen gezeigt .

Liste ähnlicher Verbindungen:- JEDI-852

- AZ1-Analoga

- Andere Sulfonylpiperazinderivate

Eigenschaften

IUPAC Name |

1-[5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O3S/c1-15(28)27-8-7-16-13-19(5-6-20(16)27)31(29,30)26-11-9-25(10-12-26)18-4-2-3-17(14-18)21(22,23)24/h2-6,13-14H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTCXCIMCOKGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2748982.png)

![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2748985.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2748999.png)

![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/new.no-structure.jpg)

![[(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-4-Ethoxy-8-(furan-3-yl)-12,17-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B2749003.png)